Bis(3-fluorophenyl)(diphenyl)stannane
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Overview
Description
Bis(3-fluorophenyl)(diphenyl)stannane: is an organotin compound characterized by the presence of two 3-fluorophenyl groups and two phenyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-fluorophenyl)(diphenyl)stannane typically involves the stannylation or C-Sn coupling reactions. One common method is the reaction of 3-fluorophenylmagnesium bromide with diphenyltin dichloride under an inert atmosphere. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the organotin compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale stannylation reactions using automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Bis(3-fluorophenyl)(diphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The phenyl or fluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Scientific Research Applications
Chemistry: Bis(3-fluorophenyl)(diphenyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology and Medicine: Organotin compounds, including this compound, have been studied for their biological activity. They exhibit antimicrobial and antifungal properties, making them potential candidates for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. Its unique chemical properties make it valuable in the development of advanced materials .
Mechanism of Action
The mechanism of action of bis(3-fluorophenyl)(diphenyl)stannane involves its interaction with molecular targets through the tin center. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The fluorophenyl groups enhance the compound’s reactivity and stability, making it effective in various chemical processes .
Comparison with Similar Compounds
Triphenyltin chloride: Another organotin compound with three phenyl groups attached to the tin atom.
Bis(4-fluorophenyl)(diphenyl)stannane: Similar structure but with 4-fluorophenyl groups instead of 3-fluorophenyl groups.
Uniqueness: Bis(3-fluorophenyl)(diphenyl)stannane is unique due to the presence of 3-fluorophenyl groups, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs .
Properties
CAS No. |
62942-27-2 |
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Molecular Formula |
C24H18F2Sn |
Molecular Weight |
463.1 g/mol |
IUPAC Name |
bis(3-fluorophenyl)-diphenylstannane |
InChI |
InChI=1S/2C6H4F.2C6H5.Sn/c2*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h2*1-2,4-5H;2*1-5H; |
InChI Key |
SMCVBBHIAHRPHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F |
Origin of Product |
United States |
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